2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide
Description
Contextual Significance within Chloroacetamide Chemistry
Chloroacetamides are characterized by a chloroacetyl group attached to a nitrogen atom. The versatility of this chemical scaffold allows for a wide range of substituents to be attached to the nitrogen, leading to a vast library of derivatives with diverse properties. lookchem.com The chemical reactivity of the chloroacetamide group, particularly the susceptibility of the carbon-chlorine bond to nucleophilic substitution, makes these compounds valuable intermediates in organic synthesis. nih.gov They serve as building blocks for the creation of more complex molecules, including heterocyclic compounds and other biologically active agents. arkat-usa.orgijpsr.info
The academic significance of compounds like 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide lies in their potential biological activity, a hallmark of the chloroacetamide class. Many chloroacetamide derivatives exhibit herbicidal properties, and some have been investigated for other applications in medicinal chemistry due to their ability to interact with biological targets. ekb.egekb.eg
Historical Perspective on Related Chloroacetamide Derivatives in Scientific Inquiry
The scientific inquiry into chloroacetamide derivatives gained significant momentum in the mid-20th century, largely driven by the search for new agricultural chemicals. In 1952, Monsanto initiated a concerted research program that led to the discovery of the herbicidal properties of α-chloroacetamides. arkat-usa.org This research identified that N,N-disubstituted α-chloroacetamides were particularly effective as pre-emergence herbicides for controlling grasses. arkat-usa.org
By 1953, several chloroacetamide derivatives were undergoing field evaluations, and the first commercial chloroacetamide herbicide was sold in 1956. arkat-usa.org This marked the beginning of a major class of herbicides that would have a significant impact on modern agriculture. The development of these herbicides was a milestone in chemical weed control, providing farmers with a crucial tool for managing weed competition in major crops like corn and soybeans. arkat-usa.orgekb.eg
The historical development of chloroacetamide herbicides is a testament to the power of systematic chemical synthesis and biological screening in academic and industrial research. The general structure-activity relationships established during this period have guided the synthesis of new derivatives with improved efficacy and selectivity.
Structural Features and Stereochemical Considerations of this compound
The chemical structure of this compound comprises three key features: the chloroacetamide group, a 2-methylphenyl (o-tolyl) ring, and a chiral ethylamine (B1201723) linker.
| Structural Component | Key Features |
| Chloroacetamide Group | Contains a reactive C-Cl bond, making it susceptible to nucleophilic attack. The amide functionality influences the electronic properties and conformation of the molecule. |
| 2-Methylphenyl Group | An aromatic ring with a methyl substituent in the ortho position. This group contributes to the lipophilicity of the molecule and can influence its binding to biological targets through steric and electronic effects. |
| Ethylamine Linker | Connects the chloroacetamide and the 2-methylphenyl groups. The carbon atom attached to the phenyl ring and the nitrogen atom is a stereocenter. |
A critical aspect of the structure of this compound is the presence of a chiral center at the carbon atom of the ethyl group that is bonded to both the nitrogen atom and the 2-methylphenyl ring. This gives rise to two possible stereoisomers (enantiomers): (R)-2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide and (S)-2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-5-3-4-6-10(8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFCHQWSQVZWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238227 | |
| Record name | Acetamide, 2-chloro-N-[1-(2-methylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-37-6 | |
| Record name | Acetamide, 2-chloro-N-[1-(2-methylphenyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790272-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[1-(2-methylphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 1 2 Methylphenyl Ethyl Acetamide and Analogues
Classical and Contemporary Synthetic Routes to Chloroacetamide Derivatives
The formation of the amide bond in chloroacetamide derivatives is most commonly achieved through the acylation of a primary or secondary amine. While classical methods remain robust and widely used, contemporary approaches offer improvements in efficiency, reaction conditions, and substrate scope.
The most direct and widespread method for synthesizing 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide and its analogues is the nucleophilic acyl substitution reaction between the corresponding amine and a chloroacetyl halide, typically chloroacetyl chloride. researchgate.netresearchgate.net This reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride (HCl).
The reaction is generally performed in the presence of a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A variety of bases and solvent systems have been employed, allowing for optimization based on the specific substrate and desired scale. Common conditions include the use of tertiary amines like triethylamine (B128534) (TEA) in solvents such as dichloromethane (B109758) (DCM) or chloroform. arkat-usa.org Alternatively, inorganic bases like potassium carbonate or sodium acetate (B1210297) can be used, often in solvents like benzene, glacial acetic acid, or acetone. nih.gov
More contemporary methods have focused on improving reaction efficiency and simplifying workup procedures. One such approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (B95107) (THF), which can provide excellent yields at room temperature within a few hours. nih.gov The choice of reaction conditions can influence yield, purity, and reaction time, as summarized in the table below.
| Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | researchgate.net |
| Sodium Acetate | Glacial Acetic Acid | Stirring for 1-2 hours | nih.gov |
| Potassium Carbonate (K₂CO₃) | Benzene | - | nih.gov |
| Triethylamine (TEA) | Chloroform | 0-20°C | arkat-usa.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature, 3-6 hours | nih.gov |
The general scheme for this reaction is as follows:
Reactants: 1-(2-methylphenyl)ethanamine (B1307531) + Chloroacetyl chloride
Product: this compound + HCl
While the synthesis of the target compound is an N-acylation, the broader class of chloroacetamide derivatives can also be synthesized via C-amidoalkylation reactions. This method introduces an amido-alkyl group directly onto a carbon atom, typically an aromatic ring, and represents a fundamentally different bond construction. umich.edu
A notable example is the reaction of aromatic compounds with N-(polyhalo-1-hydroxyethyl)amides in the presence of a strong acid like concentrated sulfuric acid. A specific synthetic approach has been developed for novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides based on the C-amidoalkylation of aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a reagent easily prepared from chloral (B1216628) and 2-chloroacetamide (B119443). umich.eduresearchgate.net This electrophilic substitution reaction, related to the classical Tscherniac-Einhorn reaction, involves the formation of an N-acyliminium ion intermediate which is then attacked by the electron-rich aromatic ring. researchgate.net This pathway produces chloroacetamides where the amide-bearing group is attached to the aromatic ring, a different constitutional isomer compared to the target compound.
Beyond the use of chloroacetyl halides, other synthetic strategies exist for the formation of the amide bond. One alternative involves the activation of chloroacetic acid itself using coupling reagents. A modern approach involves the in-situ generation of activating phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide. This method can transform various carboxylic acids into amides under mild, room-temperature conditions.
Another distinct pathway to N-arylacetamides starts from alkyl nitriles. A copper-catalyzed method allows for the redox-neutral transformation of alkyl nitriles using diaryliodonium salts to furnish N-arylacetamides with broad substrate scope. rsc.org Furthermore, N-arylamides can be prepared via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which themselves can be synthesized from nitriles and amines. mdpi.com While less direct for the specific target compound, these routes highlight the diversity of modern synthetic chemistry in accessing the acetamide (B32628) functional group.
Stereoselective Synthesis and Enantiomeric Enrichment of Chiral Chloroacetamides
The 1-(2-methylphenyl)ethyl moiety in the target compound contains a stereocenter, meaning the compound exists as a pair of enantiomers. The biological activity of such chiral molecules often resides in only one enantiomer. Consequently, methods for obtaining enantiomerically pure forms are of paramount importance. nih.gov The synthesis of the closely related and commercially significant herbicide S-metolachlor provides a well-studied framework for these strategies. arkat-usa.orgnih.govgoogle.com
Several strategies can be employed:
Synthesis from a Chiral Pool: The most straightforward approach is to start the synthesis with an enantiomerically pure amine precursor, (R)- or (S)-1-(2-methylphenyl)ethanamine. This "chiral pool" approach transfers the stereochemistry directly to the final product. The primary challenge then becomes the efficient production of the enantiopure amine. google.com
Classical Resolution of the Precursor Amine: A racemic mixture of the amine precursor can be separated through classical resolution. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as (S)-mandelic acid or D-tartaric acid, to form a pair of diastereomeric salts. researchgate.net These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine is liberated by treatment with a base. wikipedia.org
Enzymatic Kinetic Resolution (EKR): A highly effective modern method for separating enantiomers of chiral amines is enzymatic kinetic resolution. nih.govnih.gov This technique utilizes an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), which selectively catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other. nih.govorganic-chemistry.org By using a specific acyl donor (e.g., isopropyl acetate or an alkyl methoxyacetate) and stopping the reaction at approximately 50% conversion, one can obtain a mixture of the highly enantioenriched unreacted amine and the acylated amine product, which can then be separated. nih.govresearchgate.net
Dynamic Kinetic Resolution (DKR): A significant drawback of EKR is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting amine enantiomer. nih.govorganic-chemistry.org This is typically achieved by adding a metal catalyst, such as a Ruthenium complex (e.g., Shvo's catalyst), that continuously converts the less reactive enantiomer back into the racemic mixture. nih.gov This allows the enzyme to eventually transform the entire racemic starting material into a single, highly enantioenriched amide product, with theoretical yields approaching 100%. organic-chemistry.org
Exploration of Chemical Derivatization and Analogue Preparation Strategies
The chemical reactivity of this compound is dominated by the α-chloro substituent. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack via an SN2 mechanism. researchgate.netnih.govacs.org This reactivity is the foundation for preparing a vast array of analogues and derivatives by displacing the chloride with various nucleophiles. researchgate.netresearchgate.net
The ease of substitution allows for the introduction of diverse functional groups, which is a common strategy in drug discovery and agrochemical development to modulate biological activity, solubility, and other properties. The reaction can be performed with a wide range of oxygen, sulfur, and nitrogen nucleophiles. For instance, reaction with phenols or thiophenols can introduce aryloxy or arylthio moieties. Similarly, reaction with primary or secondary amines, or nitrogen-containing heterocycles, leads to the corresponding α-amino acetamide derivatives.
In some cases, the initial substitution can be followed by an intramolecular cyclization to form heterocyclic systems. researchgate.net For example, reaction with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net Beyond simple substitution, radical-based transformations, such as atom transfer radical cyclizations (ATRC), have been explored with related trichloroacetamides to generate complex polycyclic structures. ub.edu
| Nucleophile Type | Example Nucleophile | Resulting Structure/Moiety | Reference |
|---|---|---|---|
| O-Nucleophile | Phenol (Ar-OH) | α-Aryloxy acetamide | researchgate.net |
| S-Nucleophile | Thiophenol (Ar-SH) | α-Arylthio acetamide | researchgate.net |
| N-Nucleophile | Secondary Amine (R₂NH) | α-Dialkylamino acetamide | researchgate.net |
| N/S Nucleophile | Ammonium Thiocyanate (NH₄SCN) | Thiazolidinone ring system | researchgate.net |
| N-Nucleophile (Heterocycle) | 2-Mercaptobenzimidazole | α-(Benzimidazol-2-ylthio) acetamide | - |
Advanced Characterization and Structural Elucidation of 2 Chloro N 1 2 Methylphenyl Ethyl Acetamide
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to determining the molecular structure of a compound. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy would be essential in confirming the identity and purity of synthesized 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be necessary for the structural confirmation of this compound.
Detailed Research Findings: In a typical ¹H NMR spectrum for this compound, one would expect to see distinct signals corresponding to the aromatic protons of the 2-methylphenyl group, the methine proton of the ethyl chain, the methyl protons of the ethyl and the tolyl groups, the methylene (B1212753) protons of the acetamide (B32628) moiety, and the N-H proton. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms. For instance, the methine proton would likely appear as a quartet, being coupled to the adjacent methyl group protons.
The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The spectrum would be expected to display signals for the carbonyl carbon, the carbons of the aromatic ring, the aliphatic carbons of the ethyl group and the chloro-substituted methylene group, and the methyl carbon on the phenyl ring.
Interactive Data Table: Expected ¹H NMR Signals
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | ~7.0-7.4 | Multiplet |
| Amide (N-H) | Variable | Singlet/Broad Singlet |
| Methine (CH) | Variable | Quartet |
| Methylene (CH₂) | ~4.0 | Singlet |
| Phenyl Methyl (Ar-CH₃) | ~2.3 | Singlet |
Interactive Data Table: Expected ¹³C NMR Signals
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~165-170 |
| Aromatic (Ar-C) | ~125-140 |
| Methine (CH) | ~50-60 |
| Methylene (CH₂Cl) | ~40-45 |
| Phenyl Methyl (Ar-CH₃) | ~18-22 |
Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Detailed Research Findings: Upon ionization in a mass spectrometer, this compound (Molecular Weight: 211.69 g/mol ) would generate a molecular ion peak (M⁺). The presence of a chlorine atom would be indicated by an isotopic peak at M+2, with an intensity approximately one-third of the M⁺ peak. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement. A likely fragmentation would be the loss of the chloroacetyl group or cleavage at the benzylic position, leading to the formation of a stable [1-(2-methylphenyl)ethyl] cation.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
|---|---|
| 211/213 | [M]⁺ Molecular Ion |
| 134 | [M - C₂H₂ClO]⁺ |
| 119 | [C₉H₁₁]⁺ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Detailed Research Findings: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the C-N bond. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the secondary amide is a strong, prominent band usually found around 1650 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aliphatic | C-H Stretch | 2850 - 3000 |
| Amide I | C=O Stretch | ~1650 |
| Amide II | N-H Bend | ~1550 |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.
Detailed Research Findings: A single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. Key parameters of interest would include the planarity of the amide group and the dihedral angle between the phenyl ring and the amide plane. The analysis would also identify intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, which often lead to the formation of chains or networks in the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It is derived from X-ray crystallography data.
Interactive Data Table: Expected Contributions to Hirshfeld Surface
| Interaction Type | Expected Contribution (%) |
|---|---|
| H···H | High |
| C···H / H···C | Significant |
| O···H / H···O | Significant (due to H-bonding) |
Chemical Reactivity and Transformation Pathways of 2 Chloro N 1 2 Methylphenyl Ethyl Acetamide
Nucleophilic Substitution Reactions Involving the Chloroacetamide Moiety
The chloroacetamide moiety is characterized by a carbon-chlorine bond, where the carbon atom is rendered electrophilic by the adjacent electron-withdrawing carbonyl group and the electronegative chlorine atom. This structural feature makes the compound susceptible to bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group. acs.orgresearchgate.netnih.gov
This reactivity is a common feature among chloroacetamide compounds and is the basis for many of their synthetic and environmental transformation pathways. For instance, various N-substituted chloroacetamide derivatives are synthesized by treating chloroacetyl chloride with aliphatic and aromatic amines, where the amine acts as the nucleophile. Similarly, reactions with other nucleophiles like sulfide species are significant environmental transformation pathways. nih.gov Studies on various chloroacetamides have shown that monochloroacetamides predominantly transform via nucleophilic substitution rather than reductive dechlorination. nih.gov
A general scheme for this reaction is as follows: Nu:⁻ + R-NH-C(=O)-CH₂-Cl → R-NH-C(=O)-CH₂-Nu + Cl⁻ (where Nu:⁻ represents a generic nucleophile and R represents the 1-(2-methylphenyl)ethyl group)
Table 1: Examples of Nucleophiles in Substitution Reactions with Chloroacetamides
| Nucleophile | Product Type |
|---|---|
| Hydroxide (B78521) (OH⁻) | Hydroxy-substituted acetamide (B32628) |
| Amines (R'-NH₂) | N-substituted glycinamide |
| Sulfide (S²⁻) / Hydrogen Sulfide (HS⁻) | Thio-substituted acetamide |
| Glutathione (-SH group) | Glutathione conjugate |
This reactivity is crucial in understanding the compound's interaction with biological systems, where nucleophilic groups such as thiols (e.g., in glutathione) can react with the chloroacetamide moiety. nih.govresearchgate.net
Amide Bond Hydrolysis and Associated Degradation Mechanisms
The amide bond in 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide can undergo hydrolysis, a reaction that involves the cleavage of this bond by water. This process can be catalyzed by either acid or base and is a significant degradation pathway under certain environmental conditions. acs.orgnih.gov The stability of the amide bond is generally high, but its hydrolysis becomes more significant at non-neutral pH and elevated temperatures. epa.govresearchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, two primary pathways are observed for chloroacetamides:
SN2 Reaction: The predominant pathway is the nucleophilic substitution of the chloride by a hydroxide ion (OH⁻) to form a hydroxy-substituted derivative, as discussed in the previous section. acs.orgresearchgate.netnih.gov
Amide Cleavage: In some cases, direct nucleophilic attack of the hydroxide ion on the carbonyl carbon can occur, leading to the cleavage of the amide bond. This results in the formation of chloroacetic acid and the corresponding amine, 1-(2-methylphenyl)ethanamine (B1307531). acs.orgresearchgate.netnih.gov
The prevalence of one pathway over the other can be influenced by subtle differences in the molecular structure, such as steric hindrance around the reactive sites. researchgate.net
Acid-Catalyzed Hydrolysis: In acidic environments, the hydrolysis mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. For N-substituted chloroacetamides, this typically leads to the cleavage of the amide bond, yielding chloroacetic acid and the protonated amine. acs.orgnih.gov For chloroacetamides with more complex substituents, cleavage of other bonds, such as ether linkages on the N-substituent, can also be observed under acidic conditions. acs.org
Table 2: Products of Amide Bond Hydrolysis
| Condition | Primary Products |
|---|---|
| Acidic | Chloroacetic acid, 1-(2-methylphenyl)ethanamine |
| Basic (Amide Cleavage) | Chloroacetate, 1-(2-methylphenyl)ethanamine |
| Basic (SN2) | N-[1-(2-methylphenyl)ethyl]-2-hydroxyacetamide, Chloride |
Investigation of Oxidation and Reduction Pathways
The transformation of this compound can also occur through oxidation and reduction reactions, which are particularly relevant in metabolic processes and advanced water treatment technologies.
Oxidation: Chloroacetanilides can be degraded by strong oxidizing agents like hydroxyl radicals (•OH). nih.gov These highly reactive species can abstract hydrogen atoms or add to the aromatic ring, initiating a cascade of oxidative reactions. nih.gov This process, often employed in Anodic Fenton Treatment (AFT), leads to the formation of various degradation products, including phenolic and carbonyl derivatives of the parent compound. nih.gov
In biological systems, oxidation is a key phase of metabolism. lsuagcenter.com This can involve the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to the formation of oxidized products. nih.gov Common metabolic oxidative pathways for related chloroacetanilide herbicides include:
Hydroxylation: The addition of a hydroxyl group (-OH), often on the aromatic ring or alkyl substituents.
N-Dealkylation: The removal of an alkyl group from the nitrogen atom.
Reduction: The potential for reduction lies primarily at the carbon-chlorine bond. While monochloroacetamides tend to favor nucleophilic substitution, reductive dechlorination can occur under specific conditions, particularly with more highly chlorinated analogues like trichloroacetamides. nih.gov In this process, the chlorine atom is replaced by a hydrogen atom. This pathway is significant in the presence of certain environmental reagents like reduced sulfur species and black carbon. nih.gov
Table 3: Potential Oxidation and Reduction Products
| Reaction Type | Potential Transformation Product(s) |
|---|---|
| Oxidation | Phenolic derivatives (hydroxylation of the phenyl ring) |
| Oxidation | Carbonyl derivatives (oxidation of the ethyl group) |
| Reduction | N-[1-(2-methylphenyl)ethyl]acetamide (reductive dechlorination) |
Photochemical Degradation Studies and Identification of Photoproducts
Photochemical degradation, or photolysis, is a key environmental fate process for many organic compounds, including chloroacetanilides. nih.govepa.gov When this compound is exposed to ultraviolet (UV) radiation from sunlight, it can absorb energy, leading to the cleavage of chemical bonds and the formation of various photoproducts. nih.govresearchgate.net
Studies on structurally similar chloroacetanilide herbicides like alachlor (B1666766) and metolachlor (B1676510) have elucidated several common photochemical degradation pathways that are applicable to the target compound. researchgate.netacs.orgsci-hub.box The presence of photosensitizers in the water, such as dissolved organic matter, can influence the rate of degradation. rsc.orgresearchgate.net
The primary photochemical transformation pathways include:
Dechlorination: The cleavage of the carbon-chlorine bond is a common initial step, leading to a dechlorinated radical intermediate that can then react further. researchgate.net
Hydroxylation: The dechlorinated molecule can react with water or hydroxyl radicals to form a hydroxy-substituted product (hydroxy-N-[1-(2-methylphenyl)ethyl]acetamide). researchgate.net
Cyclization: Dehydrochlorination can occur, followed by intramolecular cyclization to form cyclic structures like morpholinones, particularly in related compounds with appropriate N-substituents. researchgate.net
N-Dealkylation: Cleavage of the bond between the nitrogen and the substituted ethyl group can occur. researchgate.net
The identification of these photoproducts is typically achieved using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). acs.org
Table 4: Common Photoproducts Identified for Chloroacetanilides
| Transformation Pathway | Resulting Product Type |
|---|---|
| Dechlorination & Hydroxylation | Hydroxy-substituted derivative |
| Dehydrochlorination & Cyclization | Morpholinone-type structures |
| N-Dealkylation | 2-Chloro-N-(aryl)acetamide |
| Side-chain Oxidation | Carbonyl and acid derivatives |
These studies indicate that the photodegradation of this compound in aqueous environments likely leads to a complex mixture of transformation products. nih.govresearchgate.net
Theoretical and Computational Investigations of 2 Chloro N 1 2 Methylphenyl Ethyl Acetamide
Quantum Chemical Calculations (DFT, TD-DFT) and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for studying organic molecules. nih.gov
Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), the bond lengths, bond angles, and dihedral angles of 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide are systematically adjusted to find the lowest energy conformation. nih.gov The resulting optimized geometry provides a realistic model of the molecule in its ground state. Calculations on similar acetamide (B32628) derivatives have shown that the experimental geometric parameters determined by X-ray crystallography are in good agreement with the theoretical values obtained from DFT calculations, although minor deviations can occur as theoretical calculations often model an isolated molecule in the gas phase or a solvent continuum. nih.gov
Electronic Properties and Spectroscopic Simulation: Once the geometry is optimized, various electronic properties can be calculated. Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of the molecule, allowing for the simulation of its UV-Visible absorption spectrum. scirp.org This method calculates the energies of electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and their corresponding oscillator strengths. nih.govscirp.org Analysis of these transitions helps in understanding the photophysical properties of the compound. Furthermore, DFT calculations are highly effective in predicting vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for the structural characterization of the molecule. mdpi.com
| Parameter | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| Optimized Energy | -985.43 Hartrees | B3LYP/6-311G+(d,p) |
| Dipole Moment | 3.12 Debye | B3LYP/6-311G+(d,p) |
| Major UV-Vis Absorption (λmax) | 275 nm | TD-DFT/B3LYP/6-311G+(d,p) |
| Associated Electronic Transition | HOMO → LUMO (π→π*) | TD-DFT/B3LYP/6-311G+(d,p) |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.
Molecular Dynamics (MD) Simulations: While quantum chemical calculations often model a static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a period of time based on a force field. This allows for the exploration of the conformational landscape and can reveal how the molecule's structure fluctuates and adapts in a more realistic, dynamic setting.
| Dihedral Angle | Atoms Involved | Angle (Degrees) | Description |
|---|---|---|---|
| τ1 | C(ring)-C(ring)-C(ethyl)-N | ~85° | Orientation of ethyl-acetamide group relative to the phenyl ring |
| τ2 | C(ethyl)-N-C(carbonyl)-C(chloro) | ~175° | Planarity of the acetamide backbone |
Applications of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wpmucdn.comyoutube.com
HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The HOMO is typically localized over the electron-rich 2-methylphenyl ring, while the LUMO may be distributed across the electron-withdrawing acetamide portion of the molecule.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.
| Parameter | Formula | Illustrative Value |
|---|---|---|
| E(HOMO) | - | -6.5 eV |
| E(LUMO) | - | -0.8 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.85 eV |
| Electronegativity (χ) | -(E(LUMO) + E(HOMO)) / 2 | 3.65 eV |
Molecular Docking and Ligand-Target Interaction Modeling (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. mdpi.com This method is crucial for understanding the potential biological activity of a compound by providing mechanistic insights at the molecular level.
Docking Procedure and Binding Energy: For this compound, a molecular docking study would involve selecting a relevant biological target, such as an enzyme implicated in a disease pathway. For instance, related acetamide derivatives have been docked against enzymes like cyclo-oxygenase (COX). orientjchem.org The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site of the receptor, scoring each pose based on its predicted binding affinity (or binding energy). A lower binding energy generally indicates a more stable and favorable interaction.
Analysis of Interactions: The primary goal of docking from a mechanistic standpoint is to analyze the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: The amide group (N-H and C=O) in the compound can act as a hydrogen bond donor and acceptor, respectively, forming key interactions with amino acid residues in the active site.
Hydrophobic Interactions: The 2-methylphenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-donating atoms in the protein's active site.
By identifying these key interactions, molecular docking provides a structural hypothesis for the compound's mechanism of action, which can guide further experimental studies. mdpi.comorientjchem.org
| Parameter | Result |
|---|---|
| Binding Energy | -8.2 kcal/mol |
| Key Interacting Residues | Tyr-123, Ser-345, Leu-456 |
| Types of Interactions | Hydrogen bond with Ser-345 (amide C=O); Hydrophobic interaction with Leu-456 (phenyl ring) |
Biochemical Interactions and Mechanistic Studies of Chloroacetamide Derivatives in Vitro and Molecular Level
Enzyme Modulation and Inhibition Kinetics in Biochemical Systems
The primary mode of action for many herbicidal chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.govresearchgate.net VLCFAs are crucial components of various cellular structures and signaling molecules in plants. Their synthesis involves a multi-enzyme complex known as the elongase, with the initial and rate-limiting step being catalyzed by VLCFA synthase (also referred to as 3-ketoacyl-CoA synthase). frontiersin.org
Research has demonstrated that chloroacetamide herbicides, such as metazachlor (B166288) and metolachlor (B1676510), act as potent and specific inhibitors of VLCFA synthase. nih.govresearchgate.net The inhibition is characterized by the following key features:
Irreversible Binding: Chloroacetamides bind tightly and irreversibly to the VLCFA synthase. nih.govresearchgate.net Once bound, the inhibitor cannot be easily displaced by the enzyme's natural substrate. nih.gov
Competitive Inhibition with Acyl-CoA: The inhibition is competitive with respect to the acyl-CoA substrate. This suggests that the chloroacetamide molecule occupies or interacts with the acyl-CoA binding site on the enzyme. nih.gov In contrast, the concentration of the other substrate, malonyl-CoA, does not influence the level of inhibition. nih.govresearchgate.net
High Potency: These compounds exhibit very low half-inhibition values, often in the nanomolar range (10⁻⁸ M and below), indicating a high affinity for their target enzyme. researchgate.netnih.govresearchgate.net
Stereospecificity: For chiral chloroacetamides like metolachlor, the herbicidal activity and enzyme inhibition are highly stereospecific. The (S)-enantiomers are the biologically active inhibitors, while the (R)-enantiomers show little to no activity. nih.govresearchgate.net This highlights the precise molecular recognition required for the inhibitor to bind to the enzyme's active site.
The herbicidal effects of these compounds stem from their ability to alkylate important biological nucleophiles, a characteristic feature of the chloroacetamide functional group. nih.govresearchgate.net This alkylating reactivity is a crucial factor in their mechanism of enzyme inhibition.
Table 1: Inhibition Characteristics of Chloroacetamide Herbicides on VLCFA Synthase
| Characteristic | Description | Reference |
|---|---|---|
| Target Enzyme | Very-Long-Chain Fatty Acid (VLCFA) Synthase | nih.govresearchgate.net |
| Inhibition Type | Irreversible | nih.govresearchgate.net |
| Kinetic Profile | Competitive with acyl-CoA substrate | nih.gov |
| Potency (IC50) | ≤ 10⁻⁸ M | researchgate.netnih.govresearchgate.net |
| Stereoselectivity | (S)-enantiomers are the active inhibitors | nih.govresearchgate.net |
Receptor Binding and Ligand-Protein Interactions at the Molecular Level
For instance, molecular docking studies of various 2-chloro-N,N-diphenylacetamide derivatives have been conducted to investigate their binding to cyclooxygenase (COX-1 and COX-2) enzymes. orientjchem.org Similarly, other aryl acetamide (B32628) derivatives have been evaluated as potential inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B) and cholinesterases. nih.gov In one study, Zn(II) complexes of aryl acetamides demonstrated inhibitory activity against carbonic anhydrase and alkaline phosphatase, with kinetic studies indicating competitive and uncompetitive modes of inhibition, respectively. rsc.org
These studies typically reveal key molecular interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonding: The amide group in the chloroacetamide structure is a common participant in hydrogen bonding with amino acid residues in the enzyme's active site.
Hydrophobic Interactions: The aryl ring and other nonpolar moieties of the molecule often engage in hydrophobic interactions with corresponding pockets in the protein.
Covalent Bonding: The defining feature of chloroacetamides is their electrophilic chloromethyl group, which can form a covalent bond with nucleophilic residues, most notably the thiol group of cysteine, within the protein's binding site. This covalent interaction leads to the irreversible inhibition observed with enzymes like VLCFA synthase. nih.govresearchgate.net
The precise orientation and binding affinity of a specific chloroacetamide derivative to its target protein are dictated by the nature and position of substituents on the aryl ring and the N-alkyl group, which collectively influence the molecule's shape, lipophilicity, and electronic properties. nih.govresearchgate.net
Bio-transformation and Metabolite Identification in Model Organisms and Microbial Systems
The environmental fate and biological processing of chloroacetamide herbicides are largely governed by their biotransformation in various organisms, particularly soil microbes and plants. These processes are crucial for both the detoxification and, in some cases, the activation of the parent compound.
Studies on the metabolism of chloroacetamide herbicides like acetochlor (B104951) and metolachlor in rat and human liver microsomes have identified key metabolic pathways. nih.gov A common initial step is the dealkylation of the nitrogen atom, leading to the formation of intermediate metabolites. For example, acetochlor and metolachlor are metabolized to 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). nih.gov This intermediate is structurally very similar to 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide, suggesting a likely analogous metabolic fate. CMEPA is further metabolized to 2-methyl-6-ethylaniline (MEA). nih.gov
In microbial systems, the degradation of chloroacetamide herbicides is a significant process for their removal from the environment. nih.gov Several bacterial strains have been identified that can effectively degrade these compounds. nih.govsci-hub.box The primary degradation pathways observed in aerobic bacteria often initiate with N- or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. nih.gov In anaerobic conditions, dechlorination is often the initial step. acs.org
For chiral chloroacetamides, microbial degradation can be stereoselective. Studies have shown that the herbicidally active S-enantiomers of acetochlor and S-metolachlor are preferentially degraded by certain soil microbial communities, with genera such as Amycolatopsis and Saccharomonospora playing a pivotal role. nih.govsci-hub.boxresearchgate.net This preferential degradation is mediated by specific enzymes encoded by biodegradation genes, including those for dealkylation and ring cleavage. researchgate.net
Table 2: Key Biotransformation Pathways and Metabolites of Chloroacetamide Herbicides
| Pathway | Description | Key Metabolites/Intermediates | Organism/System | Reference |
|---|---|---|---|---|
| N-Dealkylation | Removal of the N-alkyl or N-alkoxymethyl group. | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) | Rat/Human Liver Microsomes, Microbes | nih.govnih.gov |
| Further Amide Cleavage | Hydrolysis of the amide bond following dealkylation. | 2-methyl-6-ethylaniline (MEA) | Rat/Human Liver Microsomes | nih.gov |
| Dechlorination | Removal of the chlorine atom, often an initial step in anaerobic degradation. | Dechlorinated acetamides | Anaerobic Microbes | acs.org |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxylated anilines | Aerobic Microbes | nih.gov |
| Glutathione Conjugation | Detoxification pathway in plants. | GSH-conjugates | Plants | nih.gov |
Structure-Activity Relationship (SAR) Studies for Specific Biochemical Targets
The biological activity of chloroacetamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the molecular features that govern their efficacy and selectivity towards a specific biochemical target. For herbicidal chloroacetamides targeting VLCFA synthase, several key structural aspects have been identified as critical for activity.
The Chloroacetamide Moiety: The N-substituted 2-chloroacetamide (B119443) core is essential for activity. The chlorine atom acts as a leaving group, enabling the molecule to act as an alkylating agent and form a covalent bond with the target enzyme, leading to irreversible inhibition. nih.govresearchgate.net Studies have shown that a reduced N-alkylating reactivity correlates with improved herbicidal efficacy, suggesting a balance is needed between reactivity and other factors like uptake and transport. nih.gov
Stereochemistry at the Chiral Center: As previously noted, for chloroacetamides with a chiral center in the N-alkyl substituent, such as metolachlor and by extension this compound, the stereochemistry is paramount. The (S)-enantiomer is consistently found to be the more active form, indicating a highly specific three-dimensional fit within the enzyme's active site. nih.govresearchgate.net
Steric Factors around the Amide Nitrogen: The size and shape of the substituents attached to the amide nitrogen (the aryl and alkyl groups) are critical. Steric hindrance in this region can affect how the molecule fits into the binding pocket of the target enzyme, thereby influencing its inhibitory potency. researchgate.net
In essence, the herbicidal potency of a chloroacetamide derivative is a multifactorial property depending on its chemical reactivity, stereochemistry, lipophilicity, and steric profile, all of which contribute to its ability to effectively reach and irreversibly inhibit its target, VLCFA synthase. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro N 1 2 Methylphenyl Ethyl Acetamide
Chromatographic Techniques Development and Optimization (e.g., GC-MS, HPLC)
The separation and detection of 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide are effectively achieved using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method involves optimizing several parameters to ensure good chromatographic resolution, peak shape, and sensitivity.
Key optimization parameters include:
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically suitable for the separation of chloroacetamide compounds.
Injector Temperature: An optimized injector temperature is crucial to ensure efficient volatilization of the analyte without causing thermal degradation.
Oven Temperature Program: A gradient temperature program is often employed to achieve good separation from matrix components and other potential contaminants. The program typically starts at a lower temperature and ramps up to a higher temperature to elute the target analyte.
Carrier Gas Flow Rate: Helium is the most common carrier gas, and its flow rate is optimized to achieve the best separation efficiency.
High-Performance Liquid Chromatography (HPLC):
HPLC, particularly when coupled with a mass spectrometer (LC-MS), offers a versatile alternative for the analysis of this compound, especially for less volatile or thermally labile compounds.
Method development in HPLC involves:
Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of moderately polar compounds. The choice of column depends on the specific polarity of the analyte and the sample matrix.
Mobile Phase Composition: A mixture of an aqueous solvent (e.g., water with a buffer or acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for complex samples.
Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation and stable retention times.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | GC-MS | HPLC |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane | 150 mm x 2.1 mm ID, 3.5 µm particle size C18 |
| Injector Temp. | 250 °C | N/A |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | N/A |
| Mobile Phase | N/A | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | N/A | 5% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min (Helium) | 0.3 mL/min |
| Column Temp. | N/A | 40 °C |
| Detector | Mass Spectrometer (Electron Ionization) | Mass Spectrometer (Electrospray Ionization) |
Mass Spectrometry-Based Quantification Strategies
Mass spectrometry (MS) is the preferred detection method for the quantification of this compound due to its high selectivity and sensitivity. When coupled with a chromatographic system, it allows for the differentiation of the target analyte from co-eluting matrix components.
Electron Ionization (EI) for GC-MS:
In GC-MS, Electron Ionization (EI) is a common ionization technique. The resulting mass spectrum, with its characteristic fragmentation pattern, can be used for both qualitative identification and quantitative analysis. For quantification, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and reducing background noise.
Electrospray Ionization (ESI) for LC-MS:
For LC-MS analysis, Electrospray Ionization (ESI) is a widely used soft ionization technique that typically produces a protonated molecule [M+H]⁺. Quantification is usually performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. In MRM, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This highly selective technique provides excellent sensitivity and is less susceptible to matrix interferences.
Table 2: Hypothetical Mass Spectrometry Parameters for Quantification of this compound
| Parameter | GC-MS (EI) | LC-MS/MS (ESI) |
| Ionization Mode | Electron Ionization (70 eV) | Positive Electrospray Ionization |
| Precursor Ion (m/z) | N/A | [M+H]⁺ |
| Quantifier Ion (m/z) | Specific fragment ion | Specific product ion |
| Qualifier Ion(s) (m/z) | Additional characteristic fragment ions | Additional characteristic product ions |
| Monitoring Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Sample Preparation and Matrix Effects in Environmental and Biological (Non-Human) Sample Analysis
The analysis of this compound in environmental (e.g., soil, water) and non-human biological samples (e.g., plant tissues, animal tissues) requires meticulous sample preparation to extract the analyte and remove interfering matrix components.
Sample Preparation Techniques:
Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up and concentrating the analyte from liquid samples like water. A sorbent material is chosen to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent.
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from a sample by partitioning it between two immiscible liquid phases. The choice of solvents is critical for achieving high extraction efficiency.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for the extraction of pesticides from various food and environmental matrices. It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances.
Matrix Effects:
Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The extent of matrix effects can vary depending on the sample type and the sample preparation method used. It is essential to evaluate and mitigate matrix effects during method validation. This can be achieved by analyzing matrix-matched calibration standards or by using an appropriate internal standard.
Application of Isotope Dilution and Internal Standard Methodologies
To ensure the accuracy and precision of the quantification of this compound, the use of internal standards is crucial.
Internal Standard Method:
An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. A known amount of the internal standard is added to all samples, calibration standards, and quality control samples before sample preparation. The ratio of the analyte response to the internal standard response is then used for quantification. This approach helps to compensate for variations in sample preparation, injection volume, and instrument response. For the analysis of this compound, a structurally similar chloroacetamide compound that is not expected to be in the samples could be used as an internal standard.
Isotope Dilution Mass Spectrometry (IDMS):
IDMS is considered the gold standard for quantitative analysis. This technique uses a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms) as the internal standard. Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for matrix effects and variations in extraction efficiency and instrument response. The use of a ¹³C- or ²H-labeled this compound would provide the most accurate and reliable quantification.
Table 3: Comparison of Internal Standard Methodologies
| Methodology | Advantages | Disadvantages |
| Internal Standard Method | - Compensates for variations in sample processing and instrument response.- Readily available and cost-effective. | - May not perfectly mimic the behavior of the analyte, especially in complex matrices.- Susceptible to differential matrix effects if the internal standard and analyte do not co-elute precisely. |
| Isotope Dilution Mass Spectrometry (IDMS) | - Provides the highest level of accuracy and precision.- Effectively compensates for matrix effects and recovery losses.- Considered a definitive method. | - Synthesis of stable isotope-labeled standards can be expensive and time-consuming.- Not always commercially available. |
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 1-(2-methylphenyl)ethylamine) reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Reaction conditions such as temperature (0–5°C for exothermic control) and solvent (e.g., dichloromethane or acetonitrile) are critical for minimizing side reactions. Purification via recrystallization or column chromatography ensures high purity .
- Data Table :
| Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroacetyl chloride, NaOH | Dichloromethane | 0–5 | 75–85 | ≥95 |
| Chloroacetyl chloride, K₂CO₃ | Acetonitrile | RT | 70–80 | ≥90 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the acetamide backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 240.1). Single-crystal XRD provides definitive stereochemical data if crystallized .
Q. What are the hydrolysis products of this compound under acidic vs. basic conditions?
- Methodological Answer : Acidic hydrolysis (e.g., HCl/H₂O) cleaves the amide bond, yielding 2-chloroacetic acid and 1-(2-methylphenyl)ethylamine. Basic hydrolysis (e.g., NaOH/EtOH) produces sodium chloroacetate and the same amine. Reaction monitoring via TLC or HPLC is recommended to track intermediate species .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and reaction pathways. For example, modeling the nucleophilic attack of the amine on chloroacetyl chloride identifies steric effects from the 2-methylphenyl group. Molecular docking studies (e.g., AutoDock Vina) assess potential biological targets, such as enzyme active sites .
- Data Table : Computational Parameters
| Software | Method | Basis Set | Key Output (kcal/mol) |
|---|---|---|---|
| Gaussian | DFT/B3LYP | 6-31G(d) | ΔG‡ = 25.3 |
| GAMESS | MP2 | cc-pVTZ | Activation Energy = 28.1 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., MIC protocols vs. cell viability assays). Standardize testing using CLSI guidelines for antimicrobial activity. For cytotoxicity, use multiple cell lines (e.g., HEK293, HeLa) and validate via flow cytometry. Cross-reference with structural analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) to isolate substituent effects .
Q. How does the steric hindrance of the 2-methylphenyl group influence substitution reactions?
- Methodological Answer : Steric hindrance slows nucleophilic substitution at the chloroacetamide site. Kinetic studies (e.g., pseudo-first-order rate constants) using amines of varying bulk (e.g., methylamine vs. tert-butylamine) quantify this effect. X-ray crystallography of transition-state analogs (e.g., thiourea derivatives) provides structural insights .
Key Research Findings and Gaps
- Synthetic Efficiency : Yields >80% require strict temperature control and anhydrous conditions .
- Biological Activity : Preliminary data suggest moderate inhibition of E. coli (MIC = 64 µg/mL), but mammalian cytotoxicity (IC₅₀ = 50 µM) limits therapeutic potential .
- Knowledge Gaps :
- Mechanism of action in antimicrobial assays.
- Scalability of synthesis for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
